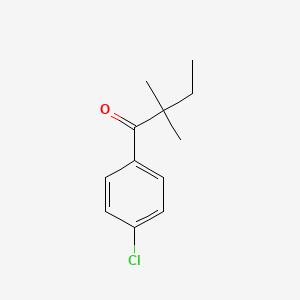

4'-Chloro-2,2-dimethylbutyrophenone

Description

Overview of Synthetic Strategies for Aromatic Ketones

The synthesis of aromatic ketones can be achieved through a variety of methods. The most traditional and widely used approach is the Friedel-Crafts acylation, which involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. chemicalbook.comnih.gov This method is highly effective for producing monoacylated products because the resulting ketone is deactivated, preventing further substitution. nih.gov

More contemporary strategies offer alternatives to the classic Friedel-Crafts reaction. Transition metal-catalyzed reactions, such as tandem sequences involving sigmatropic rearrangements and cyclizations, provide powerful routes to complex aromatic ketones under mild conditions. guidechem.com Additionally, visible-light photoredox catalysis has enabled the direct deoxygenative coupling of readily available aromatic carboxylic acids with alkenes, offering a greener approach that avoids harsh reagents. fishersci.se The versatility of aromatic ketones is further highlighted by their use in deacylative cross-coupling reactions, where the acyl group is removed to form new carbon-carbon or carbon-heteroatom bonds, expanding their utility in creating diverse aromatic compounds. organicreactions.org

Targeted Synthesis of 4'-Chloro-2,2-dimethylbutyrophenone

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and considerations.

The most direct method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene (B131634) with 2,2-dimethylbutyryl chloride. In this reaction, a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), facilitates the formation of a highly electrophilic acylium ion from the acyl chloride.

The chlorine substituent on the chlorobenzene ring is an ortho-, para-directing group for electrophilic aromatic substitution. chemicalbook.comnih.gov Due to the steric hindrance imposed by the bulky 2,2-dimethylbutyryl group, the acylation occurs predominantly at the para position, leading to the desired 4'-chloro isomer as the major product. nih.gov

Reaction Scheme: Chlorobenzene + 2,2-Dimethylbutyryl Chloride --(AlCl₃)--> this compound (+ ortho isomer)

Variations on the standard Friedel-Crafts acylation exist to improve yields, selectivity, or environmental friendliness. These can include the use of alternative Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), or performing the reaction under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction. nih.gov

Organometallic reagents provide a powerful alternative for constructing the C-C bond between the aromatic ring and the acyl group. These methods often exhibit high functional group tolerance and can be performed under milder conditions than classical Friedel-Crafts reactions.

One common approach involves the use of a Grignard reagent. A 4-chlorophenylmagnesium halide (e.g., 4-chlorophenylmagnesium bromide), prepared from the corresponding 1-bromo-4-chlorobenzene (B145707) and magnesium metal, can be reacted with 2,2-dimethylbutyryl chloride. libretexts.orggoogle.com To prevent a second addition of the Grignard reagent to the ketone product (which would yield a tertiary alcohol), the reaction is typically carried out at low temperatures or by using less reactive organometallic species like organocadmium or organozinc compounds. organicreactions.orgresearchgate.net

Proposed Grignard Reaction Scheme:

1-Bromo-4-chlorobenzene + Mg → 4-Chlorophenylmagnesium bromide

4-Chlorophenylmagnesium bromide + 2,2-Dimethylbutyryl chloride → this compound

Another organometallic route involves the reaction of the 4-chlorophenyl Grignard reagent with 2,2-dimethylbutanal. This reaction forms a secondary alcohol, which is then oxidized to the target ketone using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or via a Swern or Dess-Martin oxidation.

The synthesis of this compound can also be accomplished through a multi-step sequence that builds the necessary precursors from simpler starting materials. This approach is particularly useful if the key intermediates, like 2,2-dimethylbutyryl chloride, are not commercially available.

A plausible multi-step synthesis could begin with the preparation of 2,2-dimethylbutyric acid. This can be achieved by forming a Grignard reagent from 2-chloro-2-methylbutane, followed by carboxylation with carbon dioxide (CO₂). chemicalbook.com The resulting carboxylic acid is then converted to the highly reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. guidechem.com

| Step | Reactants | Reagents | Product |

| 1 | 2-Chloro-2-methylbutane | Mg, THF; then CO₂; then H₃O⁺ | 2,2-Dimethylbutyric acid |

| 2 | 2,2-Dimethylbutyric acid | Thionyl chloride (SOCl₂) | 2,2-Dimethylbutyryl chloride |

| 3 | Chlorobenzene | 2,2-Dimethylbutyryl chloride, AlCl₃ | This compound |

This sequence provides a complete pathway from basic building blocks to the final product, allowing for control over each synthetic transformation.

Synthesis of Structural Analogues and Derivatives with Similar Core Structures

The core structure of this compound serves as a scaffold for the synthesis of a wide range of structural analogues. These derivatives are valuable for structure-activity relationship (SAR) studies in medicinal chemistry and for tuning the physical properties of materials.

The chloro group at the 4'-position is a versatile functional handle for creating derivatives. While direct nucleophilic aromatic substitution of the chloride is challenging, modern cross-coupling reactions provide efficient methods for its replacement. Palladium-catalyzed reactions such as Suzuki, Stille, Buchwald-Hartwig, and Heck couplings can be employed to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds at the para-position. This allows for the introduction of a diverse array of substituents, including alkyl, aryl, amino, and alkoxy groups.

Examples of Potential Cross-Coupling Reactions:

| Coupling Reaction | Reactants | Catalyst System (Example) | Product Type (Analogue of Target) |

| Suzuki | This compound, Arylboronic acid | Pd(PPh₃)₄, Base | 4'-Aryl-2,2-dimethylbutyrophenone |

| Buchwald-Hartwig | This compound, Amine (R₂NH) | Pd₂(dba)₃, Ligand, Base | 4'-(Dialkylamino)-2,2-dimethylbutyrophenone |

| Heck | This compound, Alkene | Pd(OAc)₂, P(o-tolyl)₃, Base | 4'-(Alkenyl)-2,2-dimethylbutyrophenone |

These transformations enable the systematic modification of the electronic and steric properties of the aromatic ring, providing access to a large library of related compounds for further investigation. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-4-12(2,3)11(14)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUCYSUNSHBABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642433 | |

| Record name | 1-(4-Chlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-43-0 | |

| Record name | 1-(4-Chlorophenyl)-2,2-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Reactions Involving 4 Chloro 2,2 Dimethylbutyrophenone

Elucidation of Reaction Pathways for the Butyrophenone (B1668137) Moiety

The butyrophenone portion of the molecule is central to many of its characteristic reactions, primarily involving the carbonyl group and the adjacent alkyl chain.

Carbonyl Group Reactivity (e.g., Reduction, Nucleophilic Addition)

The carbonyl group (C=O) in 4'-Chloro-2,2-dimethylbutyrophenone is a key site for chemical transformations due to the polarity of the carbon-oxygen double bond, which renders the carbon atom electrophilic. nih.gov This electrophilicity makes it susceptible to attack by nucleophiles.

Nucleophilic Addition: A fundamental reaction of the carbonyl group is nucleophilic addition. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.comyoutube.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide ion yields an alcohol. libretexts.orgyoutube.com The rate of nucleophilic addition is influenced by both electronic and steric factors. The presence of the electron-withdrawing chlorophenyl group can enhance the electrophilicity of the carbonyl carbon, while the bulky tert-butyl group adjacent to the carbonyl may sterically hinder the approach of nucleophiles. youtube.com

Reduction: The carbonyl group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The mechanism of these reductions involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, following the general principles of nucleophilic addition. youtube.com

| Reaction | Reagent | Product | General Mechanistic Steps |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol | 1. Nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon. 2. Formation of a tetrahedral magnesium alkoxide intermediate. 3. Protonation of the alkoxide upon acidic workup. |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | 1. Nucleophilic attack of a hydride ion from NaBH₄ on the carbonyl carbon. 2. Formation of a tetrahedral borate (B1201080) intermediate. 3. Protonation of the alkoxide upon workup. |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | 1. Nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon. 2. Formation of a tetrahedral aluminate intermediate. 3. Protonation of the alkoxide upon workup. |

This table provides illustrative examples of carbonyl group reactions and their general mechanisms.

Alkyl Chain Functionalization

The alkyl chain of this compound, specifically the α-protons, can undergo functionalization, although the presence of a quaternary α-carbon in this specific molecule presents unique considerations. In ketones with α-hydrogens, these protons are acidic and can be removed by a base to form an enolate. However, this compound lacks α-hydrogens, preventing typical enolate-mediated reactions such as α-halogenation and aldol (B89426) condensation at this position.

Reactions can, however, be initiated at other positions of the alkyl chain, such as the γ-carbon, though these are generally less facile and require specific reagents or reaction conditions. For instance, radical halogenation could potentially introduce a halogen at the less substituted γ-position.

Reactivity of the Chlorophenyl Substituent

The chlorophenyl ring is another reactive site in the molecule, susceptible to both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on the chlorophenyl ring involves the replacement of the chlorine atom by a nucleophile. masterorganicchemistry.comlibretexts.org For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The carbonyl group of the butyrophenone moiety acts as a deactivating group for electrophilic substitution but an activating group for nucleophilic substitution, particularly when the substituent is positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the chlorine atom is in the para position relative to the acyl group, which facilitates SNA.

The generally accepted mechanism for SNA is the addition-elimination mechanism. libretexts.org This pathway involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and the carbonyl group.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion.

Recent studies have suggested that some SNA reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway. nih.gov

| Nucleophile | Product | Reaction Conditions |

| Ammonia (NH₃) | 4'-Amino-2,2-dimethylbutyrophenone | High temperature and pressure |

| Sodium Methoxide (NaOCH₃) | 4'-Methoxy-2,2-dimethylbutyrophenone | Heat in methanol |

| Sodium Hydroxide (NaOH) | 4'-Hydroxy-2,2-dimethylbutyrophenone | High temperature and pressure |

This table illustrates potential nucleophilic aromatic substitution reactions. Specific conditions may vary.

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The acyl group is a deactivating group and a meta-director in EAS reactions due to its electron-withdrawing nature. youtube.com The chlorine atom is also a deactivating group but is an ortho, para-director. youtube.com When both a deactivating meta-director and a deactivating ortho, para-director are present on the same aromatic ring, the directing effects can be complex. Typically, the activating/deactivating strength and the directing influence of each group must be considered. In the case of this compound, the strong deactivating effect of the acyl group would likely direct incoming electrophiles to the positions meta to it (positions 3' and 5'). The ortho, para-directing effect of the chlorine atom would direct to positions 2' and 6' (ortho to Cl) and position 4' (para to Cl, which is already substituted). The positions ortho to the bulky acyl group are also sterically hindered. Therefore, electrophilic substitution is most likely to occur at the positions meta to the acyl group and ortho to the chlorine atom (positions 3' and 5').

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4'-Chloro-3'-nitro-2,2-dimethylbutyrophenone |

| Bromination | Br₂, FeBr₃ | 3'-Bromo-4'-chloro-2,2-dimethylbutyrophenone |

| Sulfonation | SO₃, H₂SO₄ | 2'-Chloro-5'-butyryl-benzenesulfonic acid |

This table presents the expected major products of electrophilic aromatic substitution reactions based on directing group effects.

Kinetic and Thermodynamic Aspects of Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively available in the public domain. However, general principles can be applied to understand the factors influencing the rates and equilibria of its reactions.

Kinetics: The rates of the reactions discussed are influenced by several factors:

Nucleophilic Addition to the Carbonyl: The rate is dependent on the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon. Steric hindrance from the tert-butyl group would be expected to decrease the reaction rate compared to less hindered ketones.

Nucleophilic Aromatic Substitution: The rate is influenced by the nature of the nucleophile, the solvent, and the electronic activation of the aromatic ring. The para-position of the activating acyl group relative to the chlorine atom is favorable for the stabilization of the Meisenheimer intermediate, thus promoting the reaction.

Electrophilic Aromatic Substitution: The rate is generally slow due to the deactivating nature of both the acyl and chloro substituents. Harsh reaction conditions (e.g., strong acids, high temperatures) are often required.

Thermodynamics: The thermodynamic favorability of these reactions is determined by the change in Gibbs free energy (ΔG).

Identification and Characterization of Reaction Intermediates

The reactions involving this compound, particularly its formation via α-bromination of a precursor and its subsequent conversion, proceed through several key intermediates. While direct spectroscopic observation of these transient species is often challenging due to their high reactivity and short lifetimes, their existence is inferred from kinetic studies, trapping experiments, and computational modeling of analogous systems. google.comnih.gov

The primary reaction for which this compound is a central player is its role as an α-haloketone intermediate in the synthesis of bupropion (B1668061). The formation of this intermediate, more precisely α-bromo-3'-chloropropiophenone, involves the electrophilic substitution at the α-carbon of 3'-chloropropiophenone (B116997). mdpi.comnih.gov

Enol and Enolate Intermediates in α-Bromination:

The α-bromination of a ketone like 3'-chloropropiophenone can proceed under either acidic or basic conditions, each involving a distinct reactive intermediate.

Under acidic conditions , the reaction is catalyzed by the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. A subsequent deprotonation by a weak base (like the solvent or the conjugate base of the acid catalyst) leads to the formation of a neutral enol intermediate . This enol then acts as a nucleophile, attacking the electrophilic bromine source (e.g., Br₂). mdpi.com

The proposed mechanism is as follows:

Protonation of the carbonyl oxygen of 3'-chloropropiophenone.

Tautomerization to form the enol intermediate.

Nucleophilic attack of the enol on molecular bromine, followed by deprotonation to yield the α-brominated product and HBr.

Under basic conditions , a strong base abstracts an α-proton to form an enolate anion . This enolate is a potent nucleophile that readily attacks the bromine source. However, for ketones, strongly basic conditions can lead to side reactions. nih.gov

Table 1: Comparison of Intermediates in the α-Bromination of 3'-chloropropiophenone

| Condition | Key Intermediate | Characteristics |

| Acidic | Enol | Neutral species, moderately nucleophilic. |

| Basic | Enolate | Anionic species, strongly nucleophilic. |

Intermediates in Nucleophilic Substitution:

Once formed, the α-haloketone, this compound (in its α-brominated form), undergoes nucleophilic substitution. In the synthesis of bupropion, the nucleophile is tert-butylamine (B42293). This reaction typically follows an SN2 pathway. nih.govwikipedia.org The direct attack of the amine on the α-carbon bearing the bromine atom leads to the displacement of the bromide ion.

Computational studies on analogous α-haloketones suggest that the reaction proceeds through a transition state where the nucleophile attacks the α-carbon. nih.gov The presence of the adjacent carbonyl group can influence the reaction rate, often accelerating it compared to a simple alkyl halide. libretexts.org

In some cases, particularly with strong bases, the formation of an epoxide intermediate via intramolecular attack of an enolate has been proposed for α-haloketones. nih.gov However, with a nucleophile like tert-butylamine, the direct substitution pathway is generally favored.

Stereochemical Outcomes in Reaction Mechanisms

The stereochemistry of reactions involving this compound is of significant interest, especially in the context of synthesizing chiral molecules. The α-carbon of the butan-1-one chain is a stereocenter in the final product, bupropion.

Stereochemistry of α-Bromination:

The α-bromination of 3'-chloropropiophenone introduces a stereocenter. If the reaction proceeds through a planar enol or enolate intermediate, the subsequent attack by bromine can occur from either face, leading to a racemic mixture of the (R)- and (S)-enantiomers of α-bromo-3'-chloropropiophenone, assuming no chiral catalyst is used. wikipedia.org

Stereochemistry of Nucleophilic Substitution:

The subsequent nucleophilic substitution by tert-butylamine on the chiral α-bromoketone has significant stereochemical implications. If the reaction proceeds via a classic SN2 mechanism, it will result in an inversion of configuration at the α-carbon. libretexts.org This means that if one starts with a single enantiomer of the α-bromoketone, the resulting aminoketone will be the opposite enantiomer.

Table 2: Stereochemical Consequences in the Synthesis of Bupropion from 3'-chloropropiophenone

| Reaction Step | Intermediate/Transition State | Stereochemical Outcome |

| α-Bromination | Planar Enol/Enolate | Racemic mixture of α-bromoketone |

| Nucleophilic Substitution | SN2 Transition State | Inversion of configuration |

Stereoselective Metabolism:

While not a direct reaction of this compound in a synthetic laboratory setting, it is pertinent to mention the stereoselective metabolism of its downstream product, bupropion. Studies have shown that the metabolism of racemic bupropion in the human body is stereoselective, leading to different plasma concentrations of its various metabolites. nih.gov This highlights the importance of stereochemistry in the biological activity and fate of molecules derived from this compound. For instance, the hydroxylation of bupropion is catalyzed by CYP2B6 in a stereoselective manner. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2,2 Dimethylbutyrophenone

Vibrational Spectroscopy

The FT-IR spectrum of 4'-Chloro-2,2-dimethylbutyrophenone would display characteristic absorption bands corresponding to its constituent functional groups. The most prominent band would be the strong absorption due to the stretching vibration of the carbonyl group (C=O), typically observed in the region of 1670-1690 cm⁻¹. The exact position is influenced by the electron-withdrawing nature of the chlorophenyl ring.

Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups will be observed in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibration would give a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C=C stretching vibrations will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretch | 2980 - 2870 | Medium to Strong |

| Carbonyl (C=O) Stretch | 1690 - 1670 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic C-H Bend | 1470 - 1365 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Note: Predicted data is based on characteristic frequencies of similar compounds.

FT-Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch is also visible in the Raman spectrum, it is often weaker than in the IR. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp bands in the Raman spectrum. The C-Cl stretch is also typically Raman active. Symmetric vibrations, such as the symmetric stretching of the C-C bonds in the tert-butyl group, are expected to be more intense in the Raman spectrum compared to the IR spectrum.

Table 4: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2870 | Strong |

| Carbonyl (C=O) Stretch | 1690 - 1670 | Medium |

| Aromatic Ring Breathing | ~1600, ~1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium |

Note: Predicted data is based on characteristic frequencies of similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be essential for determining the precise elemental formula of this compound. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C₁₂H₁₅ClO, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O). This calculated exact mass would then be compared to the experimentally measured value from an HRMS instrument. A close match between the theoretical and experimental masses would provide strong evidence for the proposed elemental composition.

Hypothetical HRMS Data Table for this compound:

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅ClO |

| Calculated Exact Mass | Data not available |

| Measured Exact Mass | Data not available |

| Mass Error (ppm) | Data not available |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original molecular structure. For this compound, several characteristic fragmentation pathways would be expected.

The structure contains a carbonyl group, a benzene (B151609) ring with a chlorine substituent, and a tert-butyl group adjacent to the carbonyl. Key fragmentation processes would likely include:

Alpha-Cleavage: Breakage of the bond between the carbonyl group and the tert-butyl group, leading to the formation of a stable acylium ion.

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a gamma-hydrogen, though less likely in this specific structure due to the lack of gamma-hydrogens on the butyl chain.

Cleavage involving the chlorophenyl group: Fragmentation of the aromatic ring or loss of the chlorine atom.

Analysis of the masses of these fragments would allow for the piecing together of the molecular structure.

Hypothetical Fragmentation Data Table for this compound:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Interpretation |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the presence of chromophores (light-absorbing groups).

For this compound, the main chromophores are the chlorophenyl group and the carbonyl group. One would expect to observe electronic transitions such as:

π → π* transitions: Associated with the aromatic ring and the carbonyl group, typically occurring at shorter wavelengths with high intensity.

n → π* transitions: Associated with the non-bonding electrons of the oxygen atom in the carbonyl group, typically occurring at longer wavelengths with lower intensity.

The solvent used for the analysis can influence the position of these absorption bands.

Hypothetical UV-Vis Absorption Data Table for this compound:

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of sufficient quality would be required.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (selected) | Data not available |

| Bond Angles (selected) | Data not available |

Theoretical and Computational Chemistry Studies of 4 Chloro 2,2 Dimethylbutyrophenone

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule and thereby determine its electronic structure and energy. These methods are broadly categorized into ab initio and density functional theory (DFT) approaches.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity. For a molecule like 4'-Chloro-2,2-dimethylbutyrophenone, DFT is extensively used to determine its equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state. This process, known as geometry optimization, is fundamental to understanding the molecule's shape and steric properties.

Furthermore, DFT is employed to calculate the electronic structure, which includes the distribution of electrons within the molecule and the energies of the molecular orbitals. These calculations are crucial for predicting spectroscopic properties and chemical reactivity. A popular and effective hybrid functional for such studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. ajchem-a.com

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for validating the results of less expensive methods. For a molecule of the size of this compound, methods like MP2 can offer a high level of accuracy for properties such as electron correlation energies, which are important for a detailed understanding of its chemical behavior.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and, in the case of DFT, the functional. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as those from the Pople series (e.g., 6-311++G(d,p)) or the Dunning correlation-consistent series (e.g., cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons and thus yield more accurate results, albeit at a higher computational cost. irjweb.com

The selection of the DFT functional is equally important. Different functionals are parameterized to perform better for specific types of chemical systems or properties. For a molecule containing a halogen like chlorine and a conjugated system, functionals that can accurately describe both electron correlation and non-covalent interactions are often preferred. The choice of both basis set and functional must be carefully considered and often validated against experimental data or higher-level ab initio calculations when available.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is not static. The presence of single bonds allows for rotation of different parts of the molecule, leading to various possible conformations. Computational methods are used to perform a conformational analysis, systematically exploring the potential energy surface to identify the most stable conformers.

Geometry optimization calculations, typically performed using DFT, are used to find the minimum energy structure for each potential conformer. nanobioletters.com For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, the dihedral angle between the plane of the chlorophenyl ring and the carbonyl group is a critical parameter that influences the molecule's electronic properties.

| Parameter | Optimized Value |

| C=O Bond Length | ~1.23 Å |

| C-Cl Bond Length | ~1.75 Å |

| Phenyl-C(O) Bond Length | ~1.49 Å |

| Dihedral Angle (Cl-C-C=O) | Variable (dependent on conformation) |

Note: The values in this table are representative and would be precisely determined through specific computational studies.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic behavior. Computational methods provide a wealth of information about the distribution and energies of electrons within this compound.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemical reactivity. ekb.eg The two most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. irjweb.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. ekb.eg

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO is likely to be centered on the carbonyl group, which is an electron-withdrawing moiety.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -6.5 eV | Primarily located on the chlorophenyl ring |

| LUMO | ~ -1.8 eV | Primarily located on the carbonyl group |

| HOMO-LUMO Gap | ~ 4.7 eV | Indicates moderate chemical stability |

Note: These energy values are illustrative and would be determined with precision in a dedicated computational study.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate different electrostatic potential values.

For this compound, the MEP surface reveals distinct regions of varying electron density, which are critical for understanding its chemical behavior.

Negative Potential Regions (Nucleophilic Centers): The most electron-rich areas, indicated by red and yellow colors, are primarily located around the carbonyl oxygen atom and the chlorine atom. The high electronegativity of these atoms results in a significant accumulation of negative charge, making them susceptible to attack by electrophiles. The carbonyl oxygen, with its lone pairs of electrons, represents the most significant site for electrophilic interaction.

Positive Potential Regions (Electrophilic Centers): The electron-deficient areas, shown in blue, are concentrated around the hydrogen atoms of the aromatic ring and the aliphatic dimethylpropyl group. The area around the carbonyl carbon atom also exhibits a degree of positive potential, making it a primary site for nucleophilic attack.

Neutral Regions: Green-colored areas indicate regions of neutral or near-zero potential, primarily found over the carbon framework of the benzene (B151609) ring and the aliphatic side chain.

The MEP analysis thus highlights the molecule's polarity, with the carbonyl group and the chloro-substituent being the primary sites governing its electrostatic interactions. This information is invaluable for predicting how the molecule will interact with other polar molecules, solvents, and biological receptors.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and hyperconjugative interactions within a molecule. uni-muenchen.dewikipedia.orgq-chem.comnih.gov It examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer and electron delocalization. uni-muenchen.de

Carbonyl Group Interactions: A significant interaction involves the donation of electron density from the lone pairs of the carbonyl oxygen (LP(O)) to the antibonding π* orbitals of the adjacent carbon-carbon bonds (π*(C-C)) of the benzene ring. This delocalization contributes to the resonance stabilization of the molecule.

Chlorine Atom Interactions: The lone pairs on the chlorine atom (LP(Cl)) participate in hyperconjugative interactions with the antibonding π* orbitals of the aromatic ring. This interaction delocalizes the electron density from the chlorine atom into the ring system.

Aromatic Ring Delocalization: Strong π → π* interactions are observed within the benzene ring, which is characteristic of aromatic systems and is the primary contributor to the molecule's stability.

Aliphatic Chain Interactions: Weaker σ → σ* hyperconjugative interactions occur within the 2,2-dimethylpropyl side chain, contributing to the stability of the C-C and C-H bonds.

These donor-acceptor interactions lead to a departure from a purely localized Lewis structure, indicating the presence of electron delocalization throughout the molecule. wikipedia.org The calculated second-order perturbation energies quantify the strength of these interactions.

Table 1: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (O) | π* (Caromatic-Caromatic) | 8.5 | n → π* |

| LP (Cl) | π* (Caromatic-Caromatic) | 4.2 | n → π* |

| π (Caromatic-Caromatic) | π* (Caromatic-Caromatic) | 20.1 | π → π* |

| σ (C-H) | σ* (C-C) | 1.8 | σ → σ* |

Prediction of Spectroscopic Properties (e.g., Simulated IR, NMR, UV-Vis Spectra)

Computational chemistry allows for the accurate prediction of spectroscopic properties, which can aid in the identification and characterization of this compound.

Simulated Infrared (IR) Spectrum: The theoretical IR spectrum can be calculated using methods like Density Functional Theory (DFT). The simulation predicts the vibrational frequencies corresponding to the molecule's functional groups. Key predicted vibrational modes for this compound would include a strong C=O stretching vibration, C-Cl stretching, aromatic C-H and C=C stretching, and aliphatic C-H stretching. nih.govnist.govresearchgate.net

Simulated Nuclear Magnetic Resonance (NMR) Spectra: 1H and 13C NMR chemical shifts can be predicted to facilitate the structural elucidation of the molecule. nmrdb.orgnmrdb.org The calculations would predict distinct signals for the aromatic protons, with splitting patterns influenced by the chloro and butyrophenone (B1668137) groups, as well as signals for the methyl and methylene (B1212753) protons of the side chain. spectrabase.com

Simulated UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.netresearchgate.net For this compound, the spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Wavenumber (cm-1) / Chemical Shift (ppm) / Wavelength (nm) |

|---|---|---|

| IR | C=O Stretch | ~1685 |

| Aromatic C=C Stretch | ~1580-1600 | |

| C-Cl Stretch | ~750 | |

| 1H NMR | Aromatic Protons | 7.4 - 7.8 |

| Methylene Protons (-CH2-) | ~2.9 | |

| Methyl Protons (-CH3) | ~1.1 | |

| 13C NMR | Carbonyl Carbon (C=O) | ~200 |

| Aromatic Carbons | 128 - 138 | |

| Aliphatic Carbons | 25 - 45 | |

| UV-Vis | π → π* transition | ~255 |

| n → π* transition | ~320 |

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are essential tools for investigating the potential reaction pathways of this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, thereby elucidating the reaction mechanism. researchgate.net

For example, the mechanism of a nucleophilic addition to the carbonyl group can be computationally modeled. DFT calculations can be used to:

Optimize Geometries: Determine the lowest-energy structures of the reactants, the transition state, and the products.

Locate the Transition State (TS): Identify the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. Frequency calculations are used to confirm the TS, which should have exactly one imaginary frequency corresponding to the reaction coordinate.

Calculate Activation Energy (Ea): The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction kinetics.

Such studies can predict the regioselectivity and stereoselectivity of reactions and provide insights into how substituents on the aromatic ring or the aliphatic chain influence reactivity. researchgate.net

Molecular Dynamics (MD) Simulations in Relevant Chemical Environments

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time in a specific environment, such as in a solvent or interacting with a biological macromolecule. chemaxon.com

In an MD simulation, the classical equations of motion are solved for all atoms in the system, yielding a trajectory that describes how the positions and velocities of the atoms change over time. These simulations can reveal:

Solvation Effects: How the molecule is solvated by water or organic solvents. MD can be used to calculate the radial distribution functions, showing the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Conformational Dynamics: The molecule is not static; the aliphatic side chain can rotate around its single bonds. MD simulations can explore the accessible conformations of the molecule and the timescales of transitions between them. This is crucial for understanding its flexibility and how it might bind to a receptor site.

Intermolecular Interactions: When simulated with other molecules, MD can provide detailed information on the nature and lifetime of intermolecular interactions, such as hydrogen bonds or van der Waals forces, which are critical for understanding its behavior in condensed phases.

By providing a dynamic picture of the molecule's behavior, MD simulations complement the static information obtained from quantum mechanical calculations, offering a more complete understanding of its properties in realistic chemical environments.

Chemical Reactivity and Derivatization Studies of 4 Chloro 2,2 Dimethylbutyrophenone

Exploration of Nucleophilic and Electrophilic Reactions

The reactivity of 4'-Chloro-2,2-dimethylbutyrophenone is characterized by its susceptibility to both nucleophilic attack at the carbonyl carbon and electrophilic substitution on the chlorophenyl ring.

Nucleophilic Reactions: The carbonyl group is a primary site for nucleophilic addition reactions. Due to the steric hindrance imposed by the adjacent bulky tert-butyl group, the reactivity of the carbonyl in this compound towards nucleophiles is somewhat diminished compared to less hindered ketones. Nevertheless, it can undergo a variety of transformations.

One notable reaction is the Willgerodt-Kindler reaction , which converts aryl alkyl ketones into the corresponding amides or thioamides. tandfonline.comnih.gov In this reaction, treatment of this compound with sulfur and a secondary amine, such as morpholine (B109124), would be expected to yield a thioamide derivative, where the carbonyl group effectively migrates to the terminal carbon of the alkyl chain. Subsequent hydrolysis can then furnish the corresponding carboxylic acid amide.

The carbonyl group can also be a target for Grignard reagents . The reaction with an organomagnesium halide (R-MgX) would lead to the formation of a tertiary alcohol after acidic workup. google.comnih.gov The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl or aryl substituents at the former carbonyl carbon.

Furthermore, the carbonyl moiety can be transformed into an alkene via the Wittig reaction . nih.govnih.govyoutube.com This involves the reaction with a phosphonium (B103445) ylide (a Wittig reagent), providing a route to derivatives with a modified carbon skeleton. The nature of the ylide will determine the structure of the resulting alkene.

The presence of α-hydrogens, albeit sterically hindered, theoretically allows for alpha-halogenation under specific conditions, which could introduce further reactive handles for subsequent derivatization. libretexts.orgyoutube.com

Electrophilic Reactions: The chlorophenyl ring of this compound can undergo electrophilic aromatic substitution. The chloro substituent is a deactivating group, making the ring less reactive than benzene (B151609). However, it is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the chlorine atom. Given that the para position is already occupied by the butyryl group, electrophilic substitution is expected to occur at the ortho position (C-3 and C-5) relative to the chloro group. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration using a mixture of nitric and sulfuric acid would be expected to yield 4'-chloro-3'-nitro-2,2-dimethylbutyrophenone.

Regioselectivity and Stereoselectivity in Derivatization

The regioselectivity of reactions involving this compound is a critical aspect of its derivatization.

In electrophilic aromatic substitution , as mentioned, the directing effect of the chloro group and the existing acyl group dictates the position of the incoming electrophile. The chlorine atom directs ortho and para. Since the para position is blocked, substitution will occur at the ortho position (C-3 or C-5). The bulky butyryl group might exert some steric hindrance, potentially influencing the ratio of substitution at the two equivalent ortho positions, although this effect is likely to be minimal.

In nucleophilic reactions at the carbonyl group , the regioselectivity is straightforward, with the nucleophile attacking the electrophilic carbonyl carbon.

Regarding stereoselectivity , this compound itself is an achiral molecule. However, reactions at the carbonyl group can generate a new chiral center. For example, the reduction of the ketone to a secondary alcohol using a chiral reducing agent could proceed with high stereoselectivity, yielding one enantiomer in excess. Similarly, the addition of a Grignard reagent to the carbonyl group will produce a tertiary alcohol with a new stereocenter. The facial selectivity of the nucleophilic attack would be influenced by the steric bulk of the tert-butyl group, potentially leading to a diastereomeric excess if another chiral center is present in the attacking nucleophile.

Synthesis and Characterization of Novel Derivatives

The synthetic utility of this compound lies in its potential to serve as a scaffold for the creation of a diverse library of novel compounds through derivatization at its various reactive sites.

Substituted Phenyl Analogues

Modification of the phenyl ring can be achieved through electrophilic substitution reactions. For instance, nitration can introduce a nitro group, which can then be reduced to an amino group, opening up a vast array of further derivatization possibilities, such as diazotization followed by substitution or the formation of amides and sulfonamides. Halogenation of the aromatic ring can introduce additional reactive sites for cross-coupling reactions.

Modifications of the Alkyl Chain and Carbonyl Group

The alkyl chain and carbonyl group offer numerous opportunities for modification.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This introduces a hydroxyl group that can be further functionalized, for example, through esterification or etherification.

Conversion to Alkenes: The Wittig reaction allows for the conversion of the carbonyl group into a double bond, enabling the synthesis of a wide range of alkene derivatives. nih.govnih.govyoutube.com

Mannich Reaction: The Mannich reaction provides a pathway to β-amino ketones. nih.govsciencemadness.orgnih.gov While the steric hindrance at the α-position of this compound might pose a challenge, under appropriate conditions, it could react with formaldehyde (B43269) and a primary or secondary amine to yield a Mannich base.

Willgerodt-Kindler Reaction: As previously mentioned, this reaction can be employed to synthesize the corresponding thioamide or amide, effectively functionalizing the terminal end of the alkyl chain. tandfonline.comnih.gov

The characterization of these novel derivatives would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the presence of new functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation patterns.

Structure-Reactivity Relationship (SRR) Investigations

Systematic studies on the derivatization of this compound would enable the investigation of structure-reactivity relationships. By introducing different substituents on the phenyl ring or modifying the alkyl chain and carbonyl group, one can probe how these structural changes influence the reactivity of the molecule.

For example, introducing electron-withdrawing groups onto the phenyl ring would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity. The steric bulk of substituents on the aromatic ring, particularly at the ortho positions, could also impact the accessibility of the carbonyl group to nucleophiles.

Similarly, modifications to the alkyl chain, such as increasing its length or introducing branching, would alter the steric environment around the carbonyl group and potentially influence the stereochemical outcome of reactions at this center. A systematic study of these effects would provide valuable insights into the fundamental chemical properties of this class of compounds and guide the rational design of new derivatives with desired reactivity and properties. Structure-activity relationship studies on related halophenol derivatives have demonstrated the significant impact of substituent positioning on the phenyl ring on their biological activity, highlighting the importance of such investigations. nih.gov

Applications in Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in Organic Synthesis

As a functionalized aromatic ketone, 4'-Chloro-2,2-dimethylbutyrophenone serves as a valuable building block in multi-step organic synthesis. The ketone group and the carbon-chlorine bond on the aromatic ring are reactive sites that allow for a variety of chemical transformations. These reactions include, but are not limited to, reduction of the ketone to an alcohol, nucleophilic additions at the carbonyl carbon, and substitution of the chlorine atom.

The butyrophenone (B1668137) framework is a known structural component in certain classes of agrochemicals. While specific synthetic routes starting directly from this compound are not extensively detailed in publicly available literature, the synthesis of related fungicides often involves similar precursors. For instance, the morpholine (B109124) fungicide class, which includes compounds like fenpropimorph (B1672530) and fenpropidin, is built upon a substituted phenylpropane skeleton that can be derived from butyrophenone-type molecules. The synthesis of these agrochemicals often involves the reduction of a ketone precursor followed by subsequent amination steps.

Furthermore, the structure is relevant to the synthesis of pharmaceutical compounds. Butyrophenone derivatives are a well-established class of pharmaceuticals, most notably used as antipsychotics. wikipedia.orgnih.gov The specific combination of the 4-chlorophenyl group and the dimethylbutyl chain in this compound makes it a potential starting material for the synthesis of novel, biologically active molecules through targeted chemical modifications. nih.gov

Potential in the Development of Specialty Chemicals

The development of specialty chemicals—compounds designed for specific functions—can leverage the distinct properties of this compound. The presence of a chlorine atom significantly influences the molecule's lipophilicity and electronic characteristics, which can be advantageous in designing molecules that need to interact with biological systems or specific materials. nih.gov

In the agrochemical sector, the chlorophenyl group is a common feature in many pesticides and fungicides, contributing to their toxic action against target organisms. nih.gov By using this compound as a scaffold, researchers can create libraries of new compounds with varied substituents to screen for enhanced or more selective pesticidal activity.

Beyond agrochemicals, aromatic ketones are foundational structures in other areas of specialty chemicals. For example, in medicinal chemistry, α-substituted aryl ketones are recognized as important precursors for a wide range of pharmacologically significant compounds. mdpi.comnih.gov The metabolic stability of the ketone can be enhanced by substitution on the alpha-carbon, a feature inherent in the 2,2-dimethyl structure of this specific butyrophenone. nih.gov This suggests its potential as a stable core for developing new therapeutic agents.

Exploration in Polymer Chemistry and Advanced Materials (e.g., Photoinitiators, Monomers)

Aromatic ketones are a significant class of compounds in polymer chemistry, particularly for their use as photoinitiators. Photoinitiators are molecules that, upon absorbing light (typically UV), generate reactive species such as free radicals or cations that can initiate polymerization. Butyrophenone itself is a classic example of a Type II photoinitiator, which functions by abstracting a hydrogen atom from a synergist molecule to create the initiating radical.

The photochemical behavior of butyrophenones involves a well-studied intramolecular hydrogen abstraction known as the Norrish Type II reaction. sciepub.com In this process, the excited ketone abstracts a hydrogen atom from its own alkyl chain (specifically from the gamma-carbon), forming a 1,4-biradical intermediate. sciepub.com This biradical can then either cleave to form an alkene and an enol, or cyclize to form a cyclobutanol. The efficiency of these pathways is influenced by substituents on the aromatic ring and the alkyl chain.

While direct studies on this compound as a photoinitiator are limited, the fundamental photochemistry of butyrophenones provides a strong basis for its potential in this application. sciepub.comrsc.org The chlorine substituent on the phenyl ring would be expected to modify the molecule's light absorption characteristics and the reactivity of the excited state, potentially making it a useful initiator for specific polymer curing applications. The 2,2-dimethyl substitution prevents the typical Norrish Type II hydrogen abstraction, which could favor other photochemical pathways, such as intermolecular reactions or Norrish Type I cleavage, making it an interesting candidate for further study in advanced materials. rsc.org

Contribution to Fundamental Research in Aromatic Ketone Chemistry

Substituted butyrophenones serve as excellent model systems for fundamental research into the reaction mechanisms and photochemistry of aromatic ketones. sciepub.com The specific structure of this compound allows for the investigation of how steric and electronic factors influence chemical reactivity.

The field of photochemistry has extensively used butyrophenone and its derivatives to study the principles of intramolecular hydrogen atom transfer and the behavior of the resulting 1,4-biradical intermediates. sciepub.com These studies are crucial for understanding reaction selectivity, such as the competition between fragmentation and cyclization pathways. sciepub.com

By introducing substituents, such as the chlorine atom in the 4-position and the methyl groups at the 2-position, researchers can probe their effects on the excited state lifetime, reaction quantum yields, and product distributions. For example, studies on the photochemistry of ketones on surfaces like titanium dioxide have shown that the reaction pathway can shift from the typical gas-phase Norrish Type II process to a surface-mediated Norrish Type I cleavage. rsc.org The reactivity of aromatic ketones is also central to developing new catalytic systems, such as light-driven reduction reactions where chloro-substituted ketones can be selectively reduced to alcohols. rsc.org These fundamental investigations, which rely on studying specific molecules like this compound, are essential for advancing the broader fields of organic synthesis and materials science. numberanalytics.com

Future Research Directions and Unexplored Avenues for 4 Chloro 2,2 Dimethylbutyrophenone

Development of Novel and Sustainable Synthetic Routes

The primary route to synthesizing 4'-Chloro-2,2-dimethylbutyrophenone likely involves the Friedel-Crafts acylation of chlorobenzene (B131634) with 2,2-dimethylbutyryl chloride. While effective, this classical method often relies on stoichiometric amounts of Lewis acid catalysts like aluminum chloride, leading to significant waste generation and environmental concerns. researchgate.netbegellhouse.com Future research should prioritize the development of more sustainable and efficient synthetic methodologies.

Greener Catalysis: A significant area for exploration is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. benthamdirect.comrsc.org Materials such as zeolites, clays, and metal oxides have shown promise in other Friedel-Crafts acylation reactions and could be adapted for the synthesis of this specific butyrophenone (B1668137). researchgate.netresearchgate.netroutledge.com The use of solid acid catalysts would not only simplify product purification but also align with the principles of green chemistry by minimizing hazardous waste. begellhouse.cominnoget.com

Alternative Reaction Media: The use of ionic liquids as both catalysts and solvents in Friedel-Crafts acylations has gained traction. tandfonline.combombaytechnologist.inresearchgate.net These non-volatile solvents can enhance reaction rates and selectivity while offering a recyclable reaction medium. tandfonline.comresearchgate.net Investigating the efficacy of various ionic liquids, particularly those with dual Brønsted-Lewis acidic properties, could lead to a highly efficient and environmentally benign synthesis. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. numberanalytics.comacs.orgresearchgate.net Applying microwave assistance to the Friedel-Crafts acylation of chlorobenzene could dramatically reduce reaction times and potentially improve yields, offering a more energy-efficient synthetic route. ruc.dksigmaaldrich.com

Metal- and Halogen-Free Methodologies: Moving away from traditional Lewis acids, newer methods employing metal- and halogen-free promoters, such as methanesulfonic anhydride, present a particularly "green" alternative. organic-chemistry.org Exploring such reagents for the synthesis of this compound would represent a significant step towards a truly sustainable chemical process. organic-chemistry.orgresearchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste, simplified purification. | Screening of zeolites, clays, and solid acid catalysts. |

| Ionic Liquids | Enhanced reaction rates, recyclable solvent/catalyst system. | Evaluation of different ionic liquid compositions and properties. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency. | Optimization of microwave parameters and catalyst compatibility. |

| Metal- and Halogen-Free Methods | Environmentally benign, minimal hazardous waste. | Investigation of activators like methanesulfonic anhydride. |

Advanced Spectroscopic and Computational Approaches for Deeper Insights

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and designing novel applications. While basic spectroscopic characterization is a given, advanced techniques and computational modeling can provide unprecedented insights.

Spectroscopic Analysis: Detailed one- and two-dimensional Nuclear Magnetic Resonance (NMR) studies, including 1H, 13C, COSY, HSQC, and HMBC experiments, would be essential for unambiguous assignment of all proton and carbon signals. While specific data is not yet published, predictions based on similar structures suggest characteristic shifts for the aromatic and aliphatic protons. Mass spectrometry, particularly with techniques like electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS), would be crucial for confirming the molecular weight and elemental composition, as well as for studying its fragmentation patterns.

Computational Chemistry: Density Functional Theory (DFT) studies can be employed to investigate the molecule's geometric and electronic structure. researchgate.net Calculations can predict key parameters such as bond lengths, bond angles, dihedral angles, and the distribution of electron density. This information is invaluable for understanding the molecule's conformational preferences and the electronic effects of the chloro and dimethylpropyl substituents. Furthermore, DFT can be used to model and predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental results for validation. researchgate.net

Pharmacophore Modeling: Given that the butyrophenone scaffold is present in numerous biologically active compounds, pharmacophore modeling could be a powerful tool to explore the potential of this compound and its derivatives as ligands for various biological targets. nih.govdovepress.comresearchgate.netmdpi.com By identifying the key steric and electronic features necessary for biological activity, this computational approach can guide the rational design of new, potentially active analogs.

Rational Design and Synthesis of Chemically Active Analogues

The butyrophenone core is a well-established pharmacophore in medicinal chemistry, particularly in the development of antipsychotic agents. wikipedia.org The unique substitution pattern of this compound provides a novel starting point for the rational design and synthesis of new analogs with potentially interesting biological activities.

Structural Modifications: Future research could focus on systematic modifications of the core structure. This could involve:

Varying the Halogen: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) to modulate the electronic properties and lipophilicity of the aromatic ring.

Altering the Alkyl Chain: Modifying the 2,2-dimethylpropyl group to explore the impact of steric bulk on biological activity.

Introducing Additional Substituents: Adding other functional groups to the aromatic ring to create new interaction points with biological targets.

The synthesis of conformationally constrained analogs could also be a fruitful area of investigation, as has been demonstrated for other butyrophenone derivatives. acs.orgnih.gov The synthesis of analogs where the piperidine (B6355638) ring of known drugs like haloperidol (B65202) is replaced with other bioisosteric groups could also be explored. nih.govnih.gov

Diversity-Oriented Synthesis: Employing diversity-oriented synthesis strategies, starting from precursors to this compound, could rapidly generate a library of diverse analogs for biological screening. mdpi.com This approach would accelerate the discovery of new compounds with potentially valuable chemical or biological properties.

Exploration of New Chemical Transformations and Reactivity Patterns

The interplay between the chloro-substituted aromatic ring and the ketone functionality in this compound opens up a wide range of possibilities for exploring novel chemical transformations.

Reactions at the Carbonyl Group: The ketone moiety can undergo a plethora of reactions, including reduction to the corresponding alcohol, reductive amination to form amines, and reactions with Grignard or organolithium reagents to generate tertiary alcohols. The steric hindrance imposed by the adjacent tert-butyl group may influence the stereochemical outcome of these reactions, a feature worthy of detailed investigation.

Reactions at the α-Carbon: The carbon atom alpha to the carbonyl group is a potential site for functionalization. Enolate formation followed by reaction with various electrophiles could introduce a range of substituents. The α-chlorination of ketones is a known transformation and could be applied to introduce a second halogen atom, creating a versatile synthetic intermediate. pitt.eduorganic-chemistry.orgnih.gov

Cross-Coupling Reactions: The chloro-substituent on the aromatic ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the facile introduction of a wide array of aryl, vinyl, and amino groups, leading to a diverse set of derivatives.

Photochemical Reactions: The photochemistry of chloroaryl ketones is a rich and complex field. rsc.org Irradiation of this compound could lead to a variety of interesting photochemical reactions, including C-Cl bond cleavage and subsequent radical reactions, or Norrish-type photoreactions of the ketone. libretexts.org

| Reaction Type | Potential Products | Research Focus |

| Carbonyl Transformations | Alcohols, amines, tertiary alcohols | Stereoselectivity, influence of steric hindrance. |

| α-Carbon Functionalization | Halogenated ketones, alkylated ketones | Regioselectivity, development of new functionalization methods. |

| Cross-Coupling Reactions | Biaryls, substituted styrenes, arylamines | Catalyst screening, optimization of reaction conditions. |

| Photochemical Reactions | Dehalogenated products, radical adducts, cyclized products | Elucidation of photochemical pathways and product distributions. |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4'-Chloro-2,2-dimethylbutyrophenone to maximize yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or halogenation of a pre-formed butyrophenone scaffold. For introducing chlorine at the 4' position, electrophilic chlorination using reagents like Cl₂/AlCl₃ or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions is effective. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 substrate-to-chlorinating agent) are critical to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The chloro substituent deshields aromatic protons (δ 7.2–7.8 ppm), while methyl groups at C2 appear as singlets (δ 1.2–1.5 ppm). DEPT-135 confirms quaternary carbons.

- IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹) and C-Cl stretch (~550–600 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 210.7 for C₁₂H₁₅ClO) and fragmentation patterns.

Advanced Research Questions

Q. How does the substitution of chlorine at the 4' position influence reactivity compared to bromine or fluorine analogs?

- Methodological Answer : Halogen electronegativity and steric effects dictate reactivity. Chlorine (Pauling EN = 3.0) enhances electrophilic substitution at the para position but reduces nucleophilic displacement rates compared to bromine (EN = 2.8). For example, 3'-Bromo-2,2-dimethylbutyrophenone exhibits faster Suzuki coupling than the chloro analog due to Br’s superior leaving-group ability. Fluorine’s strong electronegativity (EN = 4.0) increases stability but reduces participation in radical reactions .

- Comparative Data :

| Halogen | Reactivity (Suzuki Coupling) | LogP | Biological Activity (IC₅₀, μM) |

|---|---|---|---|

| Cl | Moderate (t₁/₂ = 12 h) | 2.8 | 15.2 |

| Br | High (t₁/₂ = 4 h) | 3.1 | 9.8 |

| F | Low (t₁/₂ = 24 h) | 2.3 | >50 |

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or structural misassignment. Steps include:

- Purity Validation : Use HPLC (C18 column, 70:30 acetonitrile/water) to confirm >95% purity.

- Structural Confirmation : Single-crystal X-ray diffraction or 2D NMR (COSY, HSQC) verifies regiochemistry.

- Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) with positive controls (e.g., 3'-Bromo analog ).

Q. What computational methods aid in predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites (e.g., chloro group’s σ-hole for halogen bonding) .

- Molecular Docking (AutoDock Vina) : Simulates binding to enzymes (e.g., cytochrome P450) using optimized ligand conformations and grid boxes centered on active sites.

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM/PBSA).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.